molecular formula C24H28N2O B7429862 (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol

(2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol

Cat. No. B7429862
M. Wt: 360.5 g/mol
InChI Key: DLIRVQJHIFQDJS-OTKIHZFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol, also known as DPEPhA, is a chiral compound that has been extensively studied for its potential use in medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor. This receptor is involved in the regulation of various physiological processes, including motor control, reward, and mood.
Biochemical and Physiological Effects:
(2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol has been shown to exhibit a range of biochemical and physiological effects, including an increase in dopamine release, an enhancement of cognitive function, and a reduction in anxiety-like behaviors. These effects make it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol in lab experiments is its ability to selectively target the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol is its relatively low potency compared to other dopamine receptor agonists, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol, including further studies on its mechanism of action, the development of more potent analogs, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the pharmacokinetics and pharmacodynamics of (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol could provide valuable insights into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol can be achieved through a multistep process that involves the reaction of various reagents. One of the most common methods for synthesizing (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol involves the reaction of 1-phenyl-2-nitropropene with N-phenylethylamine to form an intermediate, which is then reduced to (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol using a reducing agent such as sodium borohydride.

Scientific Research Applications

(2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One of the most promising areas of research for (2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol is in medicinal chemistry, where it has been shown to exhibit a range of pharmacological activities.

properties

IUPAC Name

(2S,3S)-3-amino-1-(1,2-diphenylethylamino)-4-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c25-22(16-19-10-4-1-5-11-19)24(27)18-26-23(21-14-8-3-9-15-21)17-20-12-6-2-7-13-20/h1-15,22-24,26-27H,16-18,25H2/t22-,23?,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIRVQJHIFQDJS-OTKIHZFJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC(C(CC3=CC=CC=C3)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CNC(CC2=CC=CC=C2)C3=CC=CC=C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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